Home > Products > Screening Compounds P40613 > Linezolid Impurity 16
Linezolid Impurity 16 - 1798014-14-8

Linezolid Impurity 16

Catalog Number: EVT-1478082
CAS Number: 1798014-14-8
Molecular Formula: C32H31FN4O7
Molecular Weight: 602.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, primarily used to treat infections caused by Gram-positive bacteria resistant to other antibiotics. Since its clinical approval in 2000, linezolid has been a critical tool in combating infections such as those caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE)45. Despite its effectiveness, the emergence of linezolid resistance and associated side effects, such as lactic acidosis and serotonin toxicity, have been documented, necessitating careful use and monitoring27. This analysis focuses on "Linezolid Impurity 16," a process-related impurity of linezolid, exploring its mechanism of action and applications in various fields.

Applications in Various Fields

Clinical Use

Linezolid is approved for treating various infections, including hospital-acquired pneumonia, skin and soft tissue infections, and community-acquired pneumonia caused by susceptible strains of bacteria4. Its clinical utility extends to treating infections by rapidly growing mycobacteria, offering a potential therapeutic option for these challenging cases6. However, the development of resistance and side effects such as lactic acidosis and serotonin toxicity has been observed, which underscores the need for judicious use27.

Resistance and Toxicity Studies

Resistance to linezolid is primarily associated with mutations in the 23S rRNA and alterations in ribosomal proteins uL3 and uL445. Surveillance studies have shown that linezolid has maintained stable in vitro activity over a decade of clinical use, with resistance remaining relatively limited5. Nonetheless, the potential for resistance development, particularly with prolonged therapy, necessitates ongoing surveillance and research.

Pharmacological Research

Research into linezolid's impurities, such as "Linezolid Impurity 16," is crucial for ensuring drug purity and safety. The isolation and characterization of such impurities help in understanding their formation and potential effects on the drug's efficacy and toxicity3. Additionally, validated stability-indicating methods are developed to determine the purity of linezolid in the presence of its impurities and degradation products, which is essential for quality control in pharmaceutical manufacturing9.

Treatment of Drug-Resistant Tuberculosis

Linezolid has shown efficacy in treating chronic extensively drug-resistant tuberculosis (XDR TB), with studies demonstrating its potential to achieve sputum-culture conversion in patients with limited treatment options10. However, the occurrence of adverse events and the emergence of linezolid-resistant TB strains during treatment highlight the need for careful dosing and monitoring10.

Glycidol

Compound Description: Glycidol is a genotoxic impurity that can be present in linezolid drug substances [].

Relevance: Although structurally different from linezolid, vancomycin is often mentioned alongside linezolid in the context of treating resistant Gram-positive infections [, , ]. This comparison arises from their overlapping spectrum of activity and their use as last-resort antibiotics for these infections.

Bedaquiline

Compound Description: Bedaquiline is a diarylquinoline antibiotic used in combination regimens to treat multidrug-resistant tuberculosis (MDR-TB) [, ]. It is often included in regimens alongside linezolid and pretomanid [, ].

Relevance: While structurally distinct from linezolid, bedaquiline is therapeutically related due to its use in combination therapies for MDR-TB [, ]. This highlights the need for effective treatments against drug-resistant Mycobacterium tuberculosis, with both linezolid and bedaquiline playing crucial roles in combating this global health challenge.

Pretomanid

Compound Description: Pretomanid is a nitroimidazole antibiotic recently approved by the U.S. FDA as part of a 6-month all-oral regimen (BPaL) alongside bedaquiline and linezolid for treating pulmonary extensively drug-resistant (XDR) or treatment-intolerant or nonresponsive MDR-TB [].

Relevance: Although structurally different from linezolid, pretomanid shares a crucial therapeutic connection as a component of the BPaL regimen for drug-resistant TB []. This combination therapy underscores the need for new treatment options against increasingly resistant TB strains.

Fosfomycin

Compound Description: Fosfomycin is a broad-spectrum antibiotic effective against various Gram-positive and Gram-negative bacteria, including MRSA []. It is considered a potential therapeutic option for treating infections caused by MDR bacteria [].

Relevance: While not structurally similar to linezolid, fosfomycin is a clinically relevant compound often studied in combination with linezolid for its potential synergistic effects against resistant Gram-positive infections [, ].

Rifampicin

Compound Description: Rifampicin is a bactericidal antibiotic primarily used in combination regimens for treating tuberculosis, including drug-resistant strains [, , ]. It is also used for treating infections caused by other bacteria, like staphylococci.

Relevance: Despite lacking structural similarities to linezolid, rifampicin is often used in conjunction with linezolid for treating MDR-TB and staphylococcal infections [, , ]. This combination aims to enhance efficacy and prevent the emergence of resistance.

Daptomycin

Compound Description: Daptomycin is a cyclic lipopeptide antibiotic used to treat infections caused by Gram-positive bacteria, including MRSA and vancomycin-resistant enterococci [, ].

Relevance: Although structurally distinct from linezolid, daptomycin is a therapeutically related compound frequently compared to linezolid for treating resistant Gram-positive infections [, ]. This comparison stems from their overlapping spectrums of activity and use as alternative treatments for these challenging infections.

Ceftaroline

Compound Description: Ceftaroline is a cephalosporin antibiotic with activity against Gram-positive bacteria, including MRSA [].

Relevance: Despite lacking structural similarity to linezolid, ceftaroline is a relevant compound due to its synergistic effects when combined with linezolid against MRSA []. This combination demonstrates the potential of utilizing multiple antibiotics with different mechanisms of action to combat drug-resistant infections.

Overview

Linezolid Impurity 16 is a degradation product associated with the antibiotic linezolid, which is used primarily for treating infections caused by Gram-positive bacteria, including resistant strains. The identification and characterization of impurities like Linezolid Impurity 16 are crucial for ensuring the quality and safety of pharmaceutical formulations. This compound is classified as a degradation impurity, arising during the synthesis or storage of linezolid.

Source

Linezolid Impurity 16 can be synthesized from the parent compound linezolid through various degradation pathways. The presence of this impurity in pharmaceutical preparations necessitates rigorous quality control measures to monitor its levels, as impurities can affect the drug's efficacy and safety.

Classification

This impurity falls under the category of degradation impurities, which are formed as a result of chemical reactions that occur during the drug's synthesis or due to environmental factors such as light and moisture. Understanding these impurities is essential for regulatory compliance and ensuring patient safety.

Synthesis Analysis

Methods

The synthesis of Linezolid Impurity 16 involves several chemical reactions, primarily focusing on hydrolysis and other degradation pathways. One notable method utilizes defluorinated linezolid as a starting material, where specific solvents and catalysts are employed to enhance selectivity and yield.

  1. Starting Material: Defluorinated linezolid.
  2. Solvents: Esters with a carbon atom number less than six (e.g., ethyl acetate).
  3. Catalysts: Alkali metal alkoxide and solid alkali catalyst resin.

Technical Details

The synthesis process typically includes:

  • Hydrolysis reactions facilitated by selected solvents.
  • Post-reaction purification steps involving washing with hydrochloric acid and saturated saline solution.
  • Final drying using anhydrous sodium sulfate followed by rotary evaporation to concentrate the product.

This method has demonstrated a high purity (>98%) and yield (>92%), making it effective for producing reference substances necessary for quality control in pharmaceutical applications .

Molecular Structure Analysis

Structure

The molecular structure of Linezolid Impurity 16 is characterized by its specific functional groups that differentiate it from the parent compound linezolid. It typically contains modifications that arise from degradation processes, such as changes in amine or hydroxyl groups.

Data

  • Molecular Formula: C₁₅H₂₂FN₃O₃
  • Molecular Weight: Approximately 311.35 g/mol
  • Spectroscopic Data: Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the structure of Linezolid Impurity 16 .
Chemical Reactions Analysis

Reactions

Linezolid Impurity 16 can be formed through various chemical reactions, including:

  • Hydrolysis of linezolid under acidic or basic conditions.
  • Reactions involving acetylation or deacetylation processes that modify functional groups within the molecule.

Technical Details

The synthesis often involves multiple steps where intermediates are formed, each requiring careful monitoring to prevent unwanted side reactions. For example, acetylation reactions may be performed using acetic anhydride in controlled conditions to yield specific degradation products .

Mechanism of Action

Process

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Sensitive to light and moisture; requires proper storage conditions to minimize degradation.
  • Reactivity: May undergo further degradation under extreme conditions (e.g., high temperature, strong acids).

Relevant analyses include:

  • Melting point determination.
  • Solubility tests across various solvents.
  • Stability studies under different environmental conditions .
Applications

Scientific Uses

Linezolid Impurity 16 serves primarily as a reference substance in pharmaceutical analysis. Its characterization is crucial for:

  • Quality control during linezolid production.
  • Stability testing protocols to ensure drug efficacy over time.
  • Research into degradation pathways that inform formulation strategies for improved stability.

Properties

CAS Number

1798014-14-8

Product Name

Linezolid Impurity 16

IUPAC Name

2-[(2R)-3-(N-[(2S)-3-(1,3-dioxoisoindol-2-yl)-2-hydroxypropyl]-3-fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]isoindole-1,3-dione

Molecular Formula

C32H31FN4O7

Molecular Weight

602.6 g/mol

InChI

InChI=1S/C32H31FN4O7/c33-27-15-20(9-10-28(27)34-11-13-44-14-12-34)35(16-21(38)18-36-29(40)23-5-1-2-6-24(23)30(36)41)17-22(39)19-37-31(42)25-7-3-4-8-26(25)32(37)43/h1-10,15,21-22,38-39H,11-14,16-19H2/t21-,22+

InChI Key

PXLLNHVJMJPPPN-SZPZYZBQSA-N

Synonyms

Linezolid Diphthalimide; 2,2’-(3,3’-(3-Fluoro-4-morpholinophenylazanediyl)bis(2-hydroxypropane-3,1-diyl))diidoindoline-1,3-dione

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)N(CC(CN3C(=O)C4=CC=CC=C4C3=O)O)CC(CN5C(=O)C6=CC=CC=C6C5=O)O)F

Isomeric SMILES

C1COCCN1C2=C(C=C(C=C2)N(C[C@@H](CN3C(=O)C4=CC=CC=C4C3=O)O)C[C@H](CN5C(=O)C6=CC=CC=C6C5=O)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.